n,n-Diisopropyl-3-nitrobenzamide
Description
Significance of Nitrobenzamide Derivatives in Synthetic Design
Nitrobenzamide derivatives, as a class of compounds, hold considerable significance in the realm of synthetic design, primarily due to the versatile reactivity of the nitro group. This functional group can be strategically employed to influence the electronic properties of the molecule and can be transformed into a variety of other functional groups.
The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring for certain types of reactions. wikipedia.org Furthermore, the nitro group itself can undergo reduction to form an amino group, a cornerstone transformation in the synthesis of many pharmaceuticals, dyes, and other fine chemicals. numberanalytics.comnih.gov This conversion opens up a vast chemical space for further molecular elaboration.
In the context of medicinal chemistry, nitrobenzamide derivatives have been investigated for a range of biological activities. For instance, various substituted nitrobenzamides have been designed and synthesized as potential anti-tumor and anti-inflammatory agents. nih.gov The specific substitution pattern on the benzamide (B126) scaffold allows for the fine-tuning of their biological targets and pharmacokinetic properties. nih.govmdpi.com The development of novel 4-substituted-3-nitrobenzamide derivatives has shown potent inhibitory activities against several cancer cell lines.
Overview of Aromatic Nitro Compounds as Versatile Synthetic Intermediates
Aromatic nitro compounds are fundamental building blocks in organic synthesis, a status they have held for over a century. numberanalytics.comnih.gov Their importance stems from the rich and diverse chemistry of the nitro group. As noted by Seebach in 1979, nitro compounds can be considered "ideal intermediates in organic synthesis," a sentiment that has been validated and expanded upon in the decades since. nih.govfrontiersin.org
The versatility of aromatic nitro compounds arises from several key factors: nih.govfrontiersin.org
Diverse Reactivity: The nitro group can participate in a wide array of chemical transformations. The most prominent of these is its reduction to an amine, which can be achieved under various conditions to yield anilines, themselves crucial synthetic precursors. numberanalytics.com Other reactions include nucleophilic aromatic substitution, where the nitro group acts as an activating group, and electrophilic aromatic substitution. numberanalytics.comnumberanalytics.com
Accessibility: Aromatic nitro compounds are readily prepared through well-established nitration reactions of aromatic hydrocarbons. wikipedia.org This accessibility makes them cost-effective starting materials for multi-step syntheses.
Modulation of Reactivity: The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and other substituents, a feature that can be strategically exploited in synthetic planning. wikipedia.org
The applications of aromatic nitro compounds are widespread, serving as key intermediates in the industrial production of pharmaceuticals, dyes, and agrochemicals. mdpi.com Their continued exploration in modern synthetic methodologies, such as organocatalysis and transition metal catalysis, underscores their enduring importance. nih.govfrontiersin.org
Historical Context of Benzamide Synthesis Methodologies
The synthesis of benzamides, and amides in general, is a fundamental transformation in organic chemistry. The historical development of methods to form the amide bond reflects the broader evolution of synthetic organic chemistry.
One of the earliest and most well-known methods for preparing benzamides is the Schotten-Baumann reaction , which typically involves the reaction of a benzoyl chloride with an amine in the presence of a base. youtube.com This method, while classic, remains a staple in many synthetic laboratories. The use of acid chlorides as activated carboxylic acid derivatives has been a cornerstone of amide synthesis for a long time. globalconference.info
Over the years, a plethora of reagents and methods have been developed to facilitate amide bond formation, each with its own advantages and limitations. The fundamental principle often involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. researchgate.net
The evolution of these methods can be broadly categorized:
Early Methods: These often relied on harsh conditions and the use of stoichiometric activating agents, such as phosphorus-based reagents or thionyl chloride to form the acid chloride in situ. google.com Fusion of benzoic acid with ammonium (B1175870) salts or amides at high temperatures was also employed. google.com
Coupling Reagents: The mid-20th century saw the development of a wide range of coupling reagents, such as carbodiimides (e.g., DCC), which allowed for milder reaction conditions. These reagents are particularly important in peptide synthesis, a specialized area of amide bond formation. researchgate.net
Modern and Catalytic Methods: More recent advancements have focused on improving the efficiency, selectivity, and sustainability of amide synthesis. This includes the development of catalytic methods that avoid the use of stoichiometric activating agents and the exploration of biocatalytic approaches using enzymes like lipases. rsc.orgresearchgate.net Direct amidation of carboxylic acids and even the use of unconventional starting materials are areas of active research. youtube.com
The ongoing development of new methods for benzamide synthesis highlights the central role of the amide bond in chemistry and biology and the continuous quest for more perfect synthetic transformations. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-N,N-di(propan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)14(10(3)4)13(16)11-6-5-7-12(8-11)15(17)18/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFKMMNKRCCXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947374 | |
| Record name | 3-Nitro-N,N-di(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2448-06-8 | |
| Record name | MLS000736562 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitro-N,N-di(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N,n Diisopropyl 3 Nitrobenzamide and Analogues
Direct Condensation Approaches
Direct condensation methods involve the reaction of a carboxylic acid directly with an amine to form an amide bond, typically with the removal of water. These methods are often valued for their atom economy and simplicity.
Condensation of 3-Nitrobenzoic Acid with Diisopropylamine (B44863)
One of the most straightforward methods for preparing N,N-Diisopropyl-3-nitrobenzamide is the direct condensation of 3-nitrobenzoic acid with diisopropylamine. This reaction is a fundamental example of amide synthesis. However, the direct reaction between a carboxylic acid and an amine can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt, which arises from an acid-base reaction between the acidic carboxylic acid and the basic amine. To drive the reaction towards amide formation, a coupling agent or high temperatures to remove water are typically required. For industrial-scale production, this direct condensation method is often favored due to its operational simplicity and scalability.
Ultrasonic Irradiation in the Presence of Lewis Acidic Ionic Liquids Immobilized on Diatomite Earth
An alternative and more advanced direct condensation approach utilizes ultrasonic irradiation. Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. ijariie.com The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid—generates localized hot spots with extremely high temperatures and pressures, which can promote the reaction. ijariie.com
For the synthesis of this compound, this has been specifically noted to occur in the presence of a Lewis acidic ionic liquid that is immobilized on diatomite earth. This method offers a milder and more efficient alternative to traditional heating, often leading to shorter reaction times and improved yields under ambient conditions. ijariie.com
Acyl Chloride-Amine Coupling Strategies
A highly effective and common strategy for amide synthesis involves activating the carboxylic acid by converting it into a more reactive derivative, such as an acyl chloride. fishersci.it This activated intermediate then readily reacts with the amine.
Reaction of 3-Nitrobenzoyl Chloride with Diisopropylamine
A standard laboratory-scale synthesis of this compound involves the reaction of 3-nitrobenzoyl chloride with diisopropylamine. This reaction, often referred to as the Schotten-Baumann reaction, is a robust method for forming amides. fishersci.it The high reactivity of the acyl chloride towards nucleophilic attack by the amine makes this a very efficient process. The reaction is typically exothermic and proceeds rapidly. frontiersin.orgnih.gov A base is generally required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. fishersci.itresearchgate.net
Optimization of Reaction Conditions: Solvent (e.g., Dry THF, Dichloromethane) and Temperature
Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. researchgate.net
Solvent: The choice of solvent is critical. Aprotic solvents such as dry tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are commonly used. fishersci.it These solvents are ideal because they are inert to the highly reactive acyl chloride and can dissolve the reactants. The use of a dry solvent is essential to prevent the hydrolysis of the acyl chloride back to the carboxylic acid. researchgate.net
Temperature: Temperature control is another key parameter. The acylation of an amine is an exothermic process, and controlling the temperature is necessary to prevent side reactions. frontiersin.orgnih.gov The reaction is often initiated at a low temperature, such as 0 °C, by adding the acyl chloride to the amine solution. hud.ac.uk It is then allowed to warm to room temperature (e.g., 25 °C) to ensure the reaction goes to completion. This controlled temperature profile helps to manage the reaction's exothermicity and improve the selectivity towards the desired amide product.
| Parameter | Condition | Rationale | Citation |
|---|---|---|---|
| Reactants | 3-Nitrobenzoyl Chloride, Diisopropylamine | Primary reagents for the target molecule synthesis. | |
| Solvent | Dry Tetrahydrofuran (THF), Dichloromethane (DCM) | Inert, aprotic solvent prevents hydrolysis of the acyl chloride. | fishersci.it |
| Temperature | 0–25 °C | Controls exothermic reaction and minimizes side products. | |
| Base | Triethylamine (B128534), Pyridine (B92270) | Neutralizes HCl byproduct, driving the reaction equilibrium forward. | fishersci.itresearchgate.net |
Advanced Synthetic Protocols
Exploration of Catalytic Systems in Amide Bond Formation
The direct formation of amides from carboxylic acids and amines is a thermodynamically challenging process that typically requires high temperatures to remove water, or the use of stoichiometric coupling agents that generate significant waste. rsc.org Consequently, the development of catalytic systems for this transformation is a key area of research in green chemistry. rsc.org
Various catalysts have been explored to promote the direct condensation of carboxylic acids and amines. rsc.org Lewis acid catalysts, including those based on boron, are prominent in this field. rsc.orgrsc.org For instance, derivatives of N,N-di-isopropylbenzylamine-2-boronic acid have been developed as effective bifunctional catalysts for direct amide formation. rsc.org These catalysts operate by activating the carboxylic acid. Design of experiment (DoE) studies have indicated that these systems perform optimally at a 5 mol% loading under higher dilution conditions. rsc.org The electronic properties of the catalyst are crucial; adding an electron-withdrawing group to the boronic acid structure can increase its reactivity, allowing for amide formation under more ambient conditions. rsc.org
For related nitrobenzamide structures, other catalytic systems have been patented. A method for producing 4-nitrobenzamide (B147303) from 4-nitrobenzoic acid and ammonia (B1221849) utilizes a dual catalytic system. google.com This system comprises a primary catalyst such as boric acid, tetrabutoxytitanium, or dimethylphosphite, and a polyethylene (B3416737) glycol cocatalyst. google.com This approach is reported to significantly simplify the technology and increase the product yield to as high as 97%. google.com
Below is a table summarizing various catalytic systems used in amide bond formation relevant to nitrobenzamides.
| Catalyst System | Reactants | Catalyst Type | Key Features | Reported Yield |
| N,N-di-isopropylbenzylamine-2-boronic acid derivatives | Carboxylic Acids + Amines | Organoboron (Lewis Acid) | Bifunctional; reactivity tunable by electronic groups. rsc.org | Not specified |
| Boric Acid / PEG | 4-Nitrobenzoic Acid + Ammonia | Lewis Acid / Phase Transfer | High efficiency for a related primary amide. google.com | Up to 97% google.com |
| Tetrabutoxytitanium / PEG | 4-Nitrobenzoic Acid + Ammonia | Lewis Acid / Phase Transfer | Alternative to boric acid in the patented system. google.com | Up to 97% google.com |
| Dimethylphosphite / PEG | 4-Nitrobenzoic Acid + Ammonia | Lewis Acid / Phase Transfer | Alternative to boric acid in the patented system. google.com | Up to 97% google.com |
Strategies for the Preparation of Related Nitrobenzamide Structures
Beyond the direct catalytic condensation, the most common and industrially favored method for synthesizing N,N-disubstituted benzamides, including this compound, involves a two-step process starting from the corresponding benzoic acid. This involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.
A standard laboratory and industrial approach for this compound synthesis begins with 3-nitrobenzoic acid. The acid is first converted to 3-nitrobenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂). The resulting 3-nitrobenzoyl chloride is then reacted with diisopropylamine in an inert solvent, such as dichloromethane or tetrahydrofuran, to yield the final amide product. This nucleophilic acyl substitution is a robust and widely applicable method for creating a variety of amide structures.
More complex nitrobenzamide structures may require multi-step synthetic sequences. For example, the synthesis of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide was achieved in two steps. researchgate.net The process started with N-(2,4-dichlorophenyl)-2-nitrobenzamide, which was refluxed with thionyl chloride to create an intermediate, which was then treated with 2-methyl benzoic acid in the presence of triethylamine to form the final, more complex benzamide (B126) product. researchgate.net
Another synthetic route to benzamides is through the partial hydrolysis of nitriles. For instance, 4-nitrobenzamide can be prepared from 4-nitrophenyl nitrile through oxidation with sodium perborate (B1237305) or hydrolysis using acetic acid in the presence of metal acetate (B1210297) catalysts. google.com
Comparative Analysis of Synthetic Efficiency and Scalability
The choice of a synthetic method for a compound like this compound is often a trade-off between reaction conditions, yield, cost, and scalability.
The acyl chloride method is a highly reliable and well-understood route. It offers good to high yields, typically in the range of 65-80%, with purities often exceeding 95% after purification by column chromatography. The reaction conditions are generally mild (0–25°C), which is advantageous. From a scalability perspective, this method is frequently employed in industrial production because of its simplicity and the relatively straightforward nature of the reaction, which can be conducted in large reactors with controlled temperature and pressure. However, it is a two-step process and involves the use of hazardous reagents like thionyl chloride, which generates HCl as a byproduct, requiring careful handling and neutralization steps during workup.
The direct catalytic condensation of 3-nitrobenzoic acid and diisopropylamine represents a more atom-economical and "greener" alternative. rsc.org These methods avoid the generation of corrosive byproducts associated with acyl chloride formation. As seen with the synthesis of 4-nitrobenzamide, catalytic methods can achieve very high yields (up to 97%). google.com However, these reactions can require higher temperatures (e.g., 160-165°C for the 4-nitrobenzamide synthesis) and may necessitate more complex catalyst systems and longer reaction times, which can impact their cost-effectiveness and operational complexity on an industrial scale. google.com The scalability of newer catalytic systems, such as those using boronic acids, is still an area of active research. rsc.org
The following table provides a comparative overview of these synthetic strategies.
| Parameter | Acyl Chloride Method | Direct Catalytic Condensation |
| Starting Materials | 3-Nitrobenzoic Acid, Thionyl Chloride, Diisopropylamine | 3-Nitrobenzoic Acid, Diisopropylamine rsc.org |
| Key Reagents | Thionyl Chloride (or similar) | Boronic acids, Boric Acid/PEG, Metal catalysts rsc.orggoogle.com |
| Typical Yield | 65-80% | Can be very high (e.g., up to 97% for related amides) google.com |
| Reaction Conditions | Two steps; mild temperature for amidation (0-25°C) | One step; can require elevated temperatures (e.g., 160-165°C) google.com |
| Scalability | Well-established for industrial scale; simple process. | Potentially high, but catalyst cost/recovery can be a factor. rsc.orggoogle.com |
| Advantages | High reliability, good yields, well-understood. | Higher atom economy, avoids hazardous reagents like SOCl₂. rsc.org |
| Disadvantages | Two-step process, generates HCl byproduct. | May require higher energy input, catalyst development is ongoing. rsc.orggoogle.com |
Chemical Reactivity and Transformation of N,n Diisopropyl 3 Nitrobenzamide
Reduction Reactions of the Nitro Group
The conversion of the nitro group to an amine is a pivotal transformation for N,N-Diisopropyl-3-nitrobenzamide, yielding the valuable intermediate N,N-Diisopropyl-3-aminobenzamide. This reduction can be accomplished through several methods, including catalytic hydrogenation and metal-mediated pathways. The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis, providing essential building blocks for pharmaceuticals, dyes, and other industrial chemicals. researchgate.netjsynthchem.com
Catalytic hydrogenation stands as a primary method for the reduction of this compound. This process typically involves the use of hydrogen gas in the presence of a palladium catalyst to produce N,N-Diisopropyl-3-aminobenzamide. Palladium-based catalysts, often supported on materials like carbon (Pd/C) or alumina (B75360), are highly effective for the hydrogenation of nitroarenes due to their high activity and selectivity. orientjchem.orgrsc.orgrasayanjournal.co.in The reaction can proceed smoothly under relatively mild conditions. lookchem.com
Research into palladium-catalyzed hydrogenation shows that the catalyst's support and the presence of additives can significantly influence activity. rasayanjournal.co.in For instance, using rare-earth element oxides as supports for palladium has been shown to enhance the rate of nitrobenzene (B124822) hydrogenation compared to traditional alumina supports. rasayanjournal.co.in The process is generally chemoselective, allowing for the reduction of the nitro group while preserving other functional groups that might be present in the molecule. lookchem.com
A classic and industrially significant method for reducing nitroarenes is the use of iron powder in the presence of an acid, such as hydrochloric acid. This process, known as the Béchamp reduction, was historically a primary manufacturing method for producing aniline (B41778) from nitrobenzene. unimi.it The reaction involves the oxidation of the metal (iron) and the reduction of the nitro group. This method is effective for converting this compound to its corresponding amine. A variety of functional groups are often well-tolerated under these conditions. researchgate.net
The mechanism of nitro group reduction has been the subject of extensive study. The Haber-Lukashevich model, based on early electrochemical experiments, proposes a stepwise reduction pathway. orientjchem.orgunimi.it In this direct route, the nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine (B1172632), and finally to the amine. unimi.it An alternative condensation pathway involves the reaction between the nitroso and hydroxylamine intermediates to form an azoxy compound, which is further reduced to azo, hydrazo, and ultimately the amine product. unimi.it The classical scheme of the Haber-Lukashevich mechanism is widely confirmed and detailed in numerous studies. orientjchem.orgresearchgate.netscienceopen.com
A more modern perspective is offered by the Ya.A. Dorfman theory, which applies orbital theory to catalysis. researchgate.netorientjchem.orgresearchgate.net According to Dorfman's mechanism, the catalytic cycle for nitro compound reduction involves hydrogen dissociation, hydrogenation of the -NO2 and -NO groups, and hydrolysis. orientjchem.org This model considers how the nitro compound coordinates with the catalyst and is constructed in light of modern orbital representations, making it applicable to hydrogenation on various catalysts. orientjchem.orgresearchgate.net
The rate and mechanism of nitro group reduction are significantly influenced by other substituents on the aromatic ring. orientjchem.org The Hammett equation can be used to relate reaction rate constants to substituent constants, quantifying their electronic effects. numberanalytics.com
Studies on substituted nitrobenzene derivatives have shown that the nature of the substituent dictates the reduction rate. orientjchem.org Electron-donating groups tend to decrease the rate of reduction. orientjchem.org This is because they increase the electron density on the aromatic ring, making the nitro group less electrophilic and thus less susceptible to reduction. Conversely, electron-accepting substituents are expected to increase the reaction rate. orientjchem.org In a study of various substituted nitro compounds over a palladium catalyst, the reduction rates were found to follow a distinct order based on the electronic nature of the substituents. orientjchem.org
| Substituent Type | Effect on Reduction Rate | Example Substituents |
|---|---|---|
| Electron-Donating | Decrease | -NH2, -OH |
| Electron-Withdrawing | Increase | -NO2 |
This table summarizes the general influence of substituent electronic effects on the catalytic reduction of aromatic nitro compounds, based on findings from kinetic studies. orientjchem.org
Nucleophilic Aromatic Substitution (SNAr) on the Nitro-Substituted Aromatic Ring
The presence of a strongly electron-withdrawing nitro group can activate an aromatic ring towards nucleophilic attack, a reaction known as Nucleophilic Aromatic Substitution (SNAr). numberanalytics.comlibretexts.org This reaction provides a pathway to replace a leaving group on the ring with a nucleophile. libretexts.org For the reaction to occur, the ring's electron density must be significantly reduced, a condition met by the presence of nitro groups. libretexts.org The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, but this stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. libretexts.org
In certain cases, the nitro group itself can act as the leaving group and be displaced by a strong nucleophile. This compound can undergo such nucleophilic substitution reactions, where the nitro group is replaced by various nucleophiles, including amines and thiols, typically in the presence of a base. The products of these reactions are diverse substituted benzamides, depending on the specific nucleophile used.
The reaction of aromatic nitro compounds with thiolate anions, for example, can lead to the formation of new sulfur-carbon bonds. nih.gov Similarly, reactions with amides can form new nitrogen-carbon bonds. researchgate.net These transformations highlight the versatility of the nitro group not only as a functional group to be reduced but also as a leaving group in SNAr reactions.
| Nucleophile | Example | General Product Type |
|---|---|---|
| Amines | R-NH2 | N,N-Diisopropyl-3-(amino)benzamide |
| Thiols | R-SH | N,N-Diisopropyl-3-(thio)benzamide |
This table illustrates potential nucleophilic aromatic substitution reactions on this compound where the nitro group is displaced.
Role of the Nitro Group as an Electron-Withdrawing Activating Group in SNAr
The nitro group (-NO₂) on the aromatic ring of this compound is a powerful electron-withdrawing group. This property is primarily due to a combination of its inductive effect (-I) and its resonance effect (-R). These effects decrease the electron density of the benzene (B151609) ring, making it susceptible to attack by strong nucleophiles.
This deactivation towards electrophiles conversely activates the ring for Nucleophilic Aromatic Substitution (SNAr). The nitro group strongly stabilizes the negative charge in the Meisenheimer complex, a key intermediate formed during the SNAr reaction. Although the nitro group in this compound is in the meta position relative to the amide group, it can still be the target of nucleophilic substitution under specific conditions. Reactions with potent nucleophiles like amines or thiols, typically in the presence of a base, can lead to the displacement of the nitro group to yield various substituted benzamides. The efficiency of this substitution is generally lower than when the nitro group is positioned ortho or para to another activating group, but it remains a viable transformation pathway. mdpi.com
Transformations Involving the Amide Functionality
The tertiary amide group, characterized by the N,N-diisopropyl substituents, possesses its own distinct reactivity, primarily centered on the carbonyl carbon and the carbon-nitrogen bond.
Derivatization at the Amide Nitrogen
Direct derivatization at the tertiary amide nitrogen of this compound is generally not a feasible reaction pathway. The nitrogen atom already has a full octet and lacks a proton for simple deprotonation-alkylation sequences. Furthermore, the two bulky isopropyl groups create significant steric hindrance around the nitrogen, preventing the approach of electrophiles.
The primary transformation involving this part of the molecule is the cleavage of the amide bond itself. Hydrolysis of the amide can occur under acidic or basic conditions to yield 3-nitrobenzoic acid and diisopropylamine (B44863). Studies on related N-nitrobenzamides have detailed the mechanisms of hydrolysis in aqueous sulfuric acid, which can proceed through different pathways depending on the acid concentration. rsc.org
Reactions at the Carbonyl Group (e.g., Formation of Nitriles)
The carbonyl group of the amide is a key site for chemical transformations. Two significant reactions at this position are reduction to an aldehyde and dehydration to a nitrile.
Reduction to Aldehydes : Tertiary amides can be selectively reduced to the corresponding aldehydes using specific reducing agents that can stop the reaction at the aldehyde stage without further reduction to an alcohol. Schwartz's reagent (Cp₂Zr(H)Cl) has been shown to be effective for this transformation, even with sterically hindered amides like diisopropyl amides. researchgate.net This reaction provides a valuable method for synthesizing 3-nitrobenzaldehyde (B41214) derivatives.
Formation of Nitriles : The amide can be converted into a nitrile through dehydration. This reaction involves the elimination of a water molecule from the primary amide structure, which is not directly applicable here. However, tertiary amides can be converted to nitriles under specific conditions, often involving strong dehydrating agents like phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphonic anhydride. libretexts.orglibretexts.orggoogle.com This process transforms the N,N-diisopropylcarboxamide group into a cyano group (-C≡N), yielding 3-nitrobenzonitrile.
| Transformation | Reagent(s) | Product |
| Reduction of Amide | Schwartz's Reagent (Cp₂Zr(H)Cl) | 3-Nitrobenzaldehyde |
| Dehydration of Amide | Phosphorus(V) oxide (P₄O₁₀), Thionyl chloride (SOCl₂) | 3-Nitrobenzonitrile |
Electrophilic Aromatic Substitution on the Benzamide (B126) Core
Further electrophilic aromatic substitution on the benzene ring of this compound is challenging. The ring is strongly deactivated by two electron-withdrawing groups: the nitro group and the N,N-diisopropylcarboxamide group. ncert.nic.in
Both the nitro group and the carbonyl of the amide group pull electron density from the aromatic ring, making it less attractive to electrophiles. Both of these groups are meta-directors. ncert.nic.in Therefore, any potential electrophilic attack would be directed to the positions meta to both existing substituents, which are positions 4 and 6. For example, nitration or halogenation would theoretically yield the 3,4,5- or 3,5,6-trisubstituted product. However, the severe deactivation of the ring means that forcing conditions (e.g., strong acids, high temperatures) would be required, which could lead to side reactions or decomposition.
Chemo- and Regioselectivity in Complex Multi-functional Transformations
The presence of multiple reactive sites—the nitro group, the amide carbonyl, and the aromatic ring—makes chemo- and regioselectivity crucial considerations in the transformation of this compound. mdpi.comnih.govresearchgate.net The choice of reagents and reaction conditions determines which functional group reacts selectively.
Selective Reduction of the Nitro Group : The nitro group can be selectively reduced to an amine group without affecting the amide functionality. This is a common and highly useful transformation. Typical reagents for this include metals in acidic media, such as iron powder in hydrochloric acid (Fe/HCl), or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas. This reaction yields 3-amino-N,N-diisopropylbenzamide, a valuable synthetic intermediate.
Selective Reduction of the Amide Group : Conversely, as mentioned previously, the amide can be selectively reduced to an aldehyde using Schwartz's reagent under conditions that leave the nitro group intact. researchgate.net This demonstrates a high degree of chemoselectivity.
Regioselectivity in Substitution : In nucleophilic aromatic substitution, a nucleophile will selectively replace the nitro group. In the much less favorable electrophilic substitution, the electrophile would be directed to the 4 or 6 positions due to the meta-directing influence of the existing groups. ncert.nic.in
This ability to target a specific functional group in the presence of others is a cornerstone of modern organic synthesis, allowing for the stepwise construction of complex molecules from multifunctional building blocks like this compound. nih.gov
Spectroscopic and Structural Elucidation of N,n Diisopropyl 3 Nitrobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone in the structural determination of N,N-Diisopropyl-3-nitrobenzamide, offering a detailed view of the proton and carbon environments within the molecule.
Proton NMR (¹H NMR) for Structural Assignment and Proton Environments
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aromatic and aliphatic protons, confirming the compound's structural integrity. Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) at 300 MHz reveals complex multiplets for the aromatic protons, appearing in the range of δ 7.51-8.24 ppm. jku.at Specifically, two multiplets are observed between δ 8.24-8.17 and δ 8.17-8.12, and another between δ 7.67-7.51, each integrating to one and two protons respectively. jku.at
The isopropyl groups give rise to characteristic signals in the aliphatic region of the spectrum. The twelve methyl protons (CH₃) appear as a doublet at approximately δ 1.34 ppm. jku.at The methine protons (CH) of the isopropyl groups are observed as a broad signal. amazonaws.com The significant downfield shift of the aromatic protons is attributed to the electron-withdrawing effects of the nitro group and the amide functionality.
It is important to note a discrepancy in a reported dataset where the methine protons were listed as a singlet at δ 3.63 ppm with an integration of 2H, and an unusually large coupling constant of 70.35 Hz was reported for the methyl doublet. jku.at This is inconsistent with the expected septet multiplicity for the methine protons and typical proton-proton coupling constants.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 8.24 - 8.17 | m | 1H |
| Aromatic-H | 8.17 - 8.12 | m | 1H |
| Aromatic-H | 7.67 - 7.51 | m | 2H |
| Isopropyl-CH | 3.63 | s | 2H |
| Isopropyl-CH₃ | 1.34 | d | 12H |
Data obtained in CDCl₃ at 300 MHz. jku.at
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a definitive map of the carbon framework of this compound. Experimental data from a spectrum recorded at 75.5 MHz in CDCl₃ shows ten distinct carbon signals, which aligns with the molecular structure. jku.at
The carbonyl carbon of the amide group is readily identified by its characteristic downfield chemical shift at δ 168.2 ppm. jku.at The carbon atom attached to the nitro group (C-NO₂) appears at δ 148.2 ppm. jku.at The remaining aromatic carbons are found in the typical range of δ 121.0 to 140.3 ppm. jku.at The methine carbons of the two isopropyl groups are observed at δ 51.4 and 46.3 ppm, and the four chemically equivalent methyl carbons resonate at δ 20.7 ppm. jku.at
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 168.2 |
| C-NO₂ | 148.2 |
| Aromatic C | 140.3 |
| Aromatic C | 131.8 |
| Aromatic C | 129.9 |
| Aromatic C | 123.6 |
| Aromatic C | 121.0 |
| Isopropyl CH | 51.4 |
| Isopropyl CH | 46.3 |
| Isopropyl CH₃ | 20.7 |
Data obtained in CDCl₃ at 75.5 MHz. jku.at
Advanced NMR Techniques for Molecular Conformation and Dynamics
The presence of the bulky diisopropylamino group introduces significant steric hindrance, leading to restricted rotation around the amide C-N bond. This phenomenon can be investigated using advanced NMR techniques such as variable temperature NMR (VT-NMR) and two-dimensional (2D) NMR spectroscopy.
Studies on similar N,N-dialkylbenzamides have shown that the rotation around the C-N amide bond is a dynamic process that can be monitored by observing changes in the NMR spectrum at different temperatures. amazonaws.comrsc.orgpsu.edu At lower temperatures, the rotation is slow on the NMR timescale, leading to separate signals for the non-equivalent isopropyl groups. As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature. From this data, the energy barrier to rotation can be calculated, providing valuable information about the conformational dynamics of the molecule. amazonaws.comrsc.org
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule.
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound, namely the amide and nitro groups.
Characterization of Amide Carbonyl Stretching Frequencies (~1650–1680 cm⁻¹)
The IR spectrum of this compound exhibits a strong absorption band in the region of approximately 1650–1680 cm⁻¹, which is characteristic of the C=O stretching vibration of the tertiary amide group. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring and the steric environment around the carbonyl group.
Analysis of Nitro Group Vibrations
The presence of the nitro group (NO₂) is confirmed by two strong absorption bands in the IR spectrum. The asymmetric stretching vibration of the nitro group typically appears in the range of 1500–1560 cm⁻¹, while the symmetric stretching vibration is observed at approximately 1335–1365 cm⁻¹. These characteristic absorptions provide definitive evidence for the nitro functionality within the molecule.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry serves as a definitive tool for verifying the molecular mass of this compound and for deducing its structure through the analysis of fragmentation patterns. The compound's molecular formula is C₁₃H₁₈N₂O₃, corresponding to a monoisotopic mass of approximately 250.13 Da. nih.gov In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecular ion [M+H]⁺.
The expected m/z (mass-to-charge ratio) for the protonated molecule is approximately 251.14. Analysis of the molecule's fragmentation in the mass spectrometer reveals a pattern characteristic of its functional groups, primarily the diisopropylamide and the nitroaromatic moieties.
Key fragmentation pathways for this compound include:
Alpha-Cleavage: This is a dominant fragmentation route for N-alkyl amides. miamioh.edu It involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a methyl radical (CH₃•) or an isopropyl radical (C₃H₇•). The loss of the larger alkyl group is often preferred. miamioh.edu
Amide Bond Cleavage: Scission of the amide C-N bond can occur, generating a 3-nitrobenzoyl cation (m/z 150) or a diisopropylaminyl cation (m/z 100).
McLafferty-type Rearrangement: A rearrangement reaction can lead to the elimination of a neutral propene molecule (C₃H₆) from one of the isopropyl groups. researchgate.net
Nitro Group Fragmentation: The nitro group can lead to characteristic losses of nitric oxide (NO•, 30 Da) or nitrogen dioxide (NO₂•, 46 Da) from the molecular ion or subsequent fragment ions.
These fragmentation pathways provide a structural fingerprint, allowing for the unambiguous identification of the compound and differentiation from its isomers.
Table 1: Predicted Mass Spectrometry Fragments for this compound
| Ion/Fragment Description | Formula of Lost Neutral/Radical | Resulting m/z |
| Protonated Molecular Ion | - | 251.14 |
| Loss of Isopropyl Radical | C₃H₇• | 208.08 |
| Loss of Propene | C₃H₆ | 209.09 |
| 3-Nitrobenzoyl Cation | C₇H₁₀N | 150.03 |
| Diisopropylaminyl Cation | C₇H₄NO₃ | 100.12 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields detailed information on bond lengths, angles, and the intermolecular interactions that define the crystal lattice.
Elucidation of Bond Lengths, Bond Angles, and Torsional Parameters
X-ray diffraction analysis provides a definitive map of electron density, from which the exact positions of atoms within the crystal's unit cell can be modeled. This model allows for the precise calculation of all geometric parameters. For this compound, key structural metrics would include the geometry of the amide linkage and the orientation of the nitro and isopropyl groups relative to the central benzene (B151609) ring. While specific crystallographic data for this exact compound is not widely published, typical values for related structures can be expected. The planarity of the amide group and the torsion angle between the nitro group and the aromatic ring are of particular interest as they influence electronic conjugation and molecular conformation.
Table 2: Expected Molecular Geometry Parameters for this compound
| Parameter | Atom(s) Involved | Expected Value |
| Bond Lengths | ||
| Amide C=O | C=O | ~1.22 Å |
| Amide C-N | C-N (amide) | ~1.33 - 1.35 Å |
| Nitro N-O | N-O | ~1.22 Å |
| Aromatic C-N | C(aryl)-N(nitro) | ~1.47 Å |
| Bond Angles | ||
| Amide Angle | O=C-N | ~122° |
| Amide Angle | C(aryl)-C-N | ~118° |
| Torsional Angles | ||
| Nitro Group Twist | O-N-C-C | <10° (for conjugation) |
| Amide Plane Twist | C(aryl)-C(aryl)-C(=O)-N | Variable, influences packing |
Analysis of Non-covalent Interactions and Crystal Packing Effects
The assembly of molecules into a stable crystal lattice is directed by a network of non-covalent interactions. mdpi.com For this compound, the bulky isopropyl groups are expected to play a significant role in the crystal packing, potentially hindering the formation of common motifs like strong π–π stacking of the benzene rings. The primary intermolecular forces likely to be observed are weak hydrogen bonds. nsf.govmdpi.com Specifically, C-H···O interactions involving hydrogen atoms from the isopropyl or aromatic groups and the oxygen atoms of the nitro or amide groups are expected to link adjacent molecules into a three-dimensional supramolecular architecture. rsc.org The analysis of these interactions is crucial for understanding the physical properties of the solid material.
Refinement Strategies (e.g., SHELXL) for Modeling Molecular Disorder
Following the initial solution of a crystal structure, a refinement process is required to improve the agreement between the calculated model and the experimental diffraction data. omu.edu.trresearchgate.net Programs such as SHELXL are widely used for this purpose. omu.edu.tr A key challenge in the refinement of flexible molecules like this compound is the potential for conformational disorder, where parts of the molecule, such as the isopropyl groups, may adopt multiple orientations within the crystal lattice.
Refinement strategies within SHELXL can effectively model this phenomenon. ou.edu Disordered fragments are typically split into two or more components using instructions like PART 1 and PART 2. The relative occupancies of these components are refined to sum to unity. Geometric restraints may be applied to maintain sensible bond lengths and angles within the disordered groups, ensuring a chemically reasonable and stable final model. ou.edu
Computational Studies on N,n Diisopropyl 3 Nitrobenzamide
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a robust computational method used to predict the most stable conformation (the lowest energy three-dimensional arrangement) of a molecule. For N,N-Diisopropyl-3-nitrobenzamide, conformational analysis is crucial as the rotation of the diisopropylamino group and the nitro group relative to the benzene (B151609) ring dictates its steric and electronic properties.
DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to map the potential energy surface of the molecule. This involves systematically rotating key dihedral angles, such as the one defining the orientation of the amide plane relative to the aromatic ring, to locate the global energy minimum. The steric hindrance provided by the bulky isopropyl groups significantly influences the molecule's preferred shape. Single-crystal X-ray diffraction (SCXRD) is an experimental technique that can be used to definitively determine bond angles and torsional parameters, which can then be compared to DFT-predicted geometries for validation.
Table 1: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atoms Involved | Description |
| ω (O=C-N-C) | O-C(carbonyl)-N-C(isopropyl) | Defines the planarity and rotation around the amide bond. |
| τ1 (C-C-N-O) | C(aromatic)-C(carbonyl)-N-O | Describes the twist of the amide group relative to the phenyl ring. |
| τ2 (C-C-N-O) | C(aromatic)-C(aromatic)-N-O(nitro) | Describes the orientation of the nitro group relative to the phenyl ring. |
Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.
For this compound, computational calculations would likely show that the HOMO is distributed over the electron-rich phenyl ring and the amide nitrogen atom. In contrast, the LUMO is expected to be localized primarily on the electron-withdrawing nitro group (-NO₂). A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. From these orbital energies, various reactivity indices can be calculated.
Table 2: Predicted Reactivity Indices from DFT Calculations
| Index | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons from a system. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic data, which can be used to verify the structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically combined with DFT, is a standard approach for accurately predicting the ¹H and ¹³C NMR chemical shifts of molecules.
These predicted shifts can be compared directly with experimental data to confirm the molecular structure. Experimental NMR data for this compound has been reported in the literature. jku.at A comparison between the calculated and experimental values allows for the unambiguous assignment of each signal to a specific proton or carbon atom in the molecule.
Table 3: Experimental NMR Data for this compound in CDCl₃ jku.at
| Nucleus | Experimental Chemical Shift (δ, ppm) | Multiplicity / Coupling |
| ¹H NMR | 8.24-8.17 | m |
| 8.17-8.12 | m | |
| 7.67-7.51 | m | |
| 3.63 | s (br) | |
| 1.34 | d (J = 70.35 Hz) | |
| ¹³C NMR | Data not fully specified in source | - |
Note: The reported broad singlet at 3.63 ppm likely corresponds to the two methine (CH) protons of the isopropyl groups, while the large doublet at 1.34 ppm corresponds to the twelve methyl (CH₃) protons. The aromatic protons appear in the 7.51-8.24 ppm range. jku.at
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule.
After obtaining the optimized geometry of this compound from DFT calculations, a frequency calculation is performed. This yields a set of vibrational modes and their corresponding frequencies. These calculated frequencies are often systematically scaled by a small factor to better match experimental spectra, accounting for computational approximations and anharmonicity. The simulated spectrum can then be compared with an experimental one to confirm the presence of key functional groups.
Table 4: Expected Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C=O (Amide) | Stretch | 1630-1680 |
| N-O (Nitro) | Asymmetric Stretch | 1500-1560 |
| N-O (Nitro) | Symmetric Stretch | 1340-1380 |
| C-N (Amide) | Stretch | 1250-1350 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-H (Aliphatic) | Stretch | 2850-3000 |
Reaction Mechanism Studies
Computational chemistry is invaluable for elucidating reaction mechanisms. It allows for the study of transition states and intermediates that may be too transient to observe experimentally.
For this compound, two key reactions are of interest: its synthesis and its reduction.
Synthesis: The compound is typically synthesized by the reaction of 3-nitrobenzoyl chloride with diisopropylamine (B44863). jku.at This is a nucleophilic acyl substitution reaction. Computational modeling can be used to investigate the reaction pathway, including the formation of the tetrahedral intermediate and the energy barrier associated with the transition state for its collapse to the final amide product.
By modeling these pathways, chemists can gain a deeper understanding of the factors controlling reactivity and potentially optimize reaction conditions for better yields and selectivity.
Transition State Analysis for Key Transformations (e.g., Reduction, Substitution)
Transition state (TS) analysis is fundamental to understanding the kinetics of chemical reactions. By calculating the energy and geometry of transition states, the activation energy barriers for key transformations of this compound can be determined.
| Transformation Step (Nitrobenzene Model) | Intermediate/Product | Calculated Activation Barrier (eV) | Catalyst Model |
| C₆H₅NO₂ → C₆H₅NO | Nitrosobenzene (B162901) | Low (destabilization by charge transfer) | Fe (110) surface mdpi.com |
| C₆H₅NO → C₆H₅NHOH | Phenylhydroxylamine | - | Pt (111) surface qub.ac.uk |
| C₆H₅NHOH → C₆H₅NH₂ | Aniline (B41778) | - | Pt (111) surface qub.ac.uk |
| Overall C₆H₅NO₂ → C₆H₅NH₂ | Aniline | 0.75 | Pt (111) surface qub.ac.uk |
Table 1: Representative calculated activation energy for the key transformation of nitrobenzene (B124822) reduction. Data is based on model systems and illustrates the type of information gained from transition state analysis.
Computational Modeling of Catalytic Pathways
Computational models are instrumental in visualizing the entire catalytic cycle for transformations of this compound.
Catalytic Reduction of the Nitro Group: The reduction of the nitro group is almost always performed with a heterogeneous catalyst, such as palladium, platinum, or nickel. researchgate.netqub.ac.uknih.gov DFT calculations have been used to model the entire catalytic pathway for nitrobenzene reduction on various metal surfaces. rsc.org These studies show that the nitrobenzene molecule adsorbs onto the catalyst surface, often in a parallel orientation to maximize interaction. rsc.orgresearchgate.net The catalyst facilitates the dissociation of molecular hydrogen and its stepwise transfer to the nitro group.
Two primary pathways are generally considered:
Direct Pathway: The nitro group is sequentially hydrogenated to nitroso, hydroxylamino, and finally the amino group. researchgate.net
Indirect (Condensation) Pathway: Intermediates like nitrosobenzene and phenylhydroxylamine condense to form azoxybenzene, which is then further reduced to azobenzene (B91143) and hydrazobenzene (B1673438) before cleaving to form the final amine product.
Computational studies consistently show that for catalysts like Nickel, the direct pathway is energetically more favorable, having lower activation barriers for the elementary steps involved. rsc.orgresearchgate.net Modeling of palladium nanoparticle (PdNP) catalyzed reduction also provides insights into the role of the catalyst size and surface properties in the reaction mechanism. researchgate.netmdpi.com
Catalytic Hydrogenation of the Amide Group: While less common, the amide group itself can be hydrogenated. This typically requires more forcing conditions and specialized catalysts, such as ruthenium-based complexes. nih.gov Computational modeling can help elucidate the mechanism, which can proceed via C-O or C-N bond cleavage of a hemiaminal intermediate formed after initial hydrogenation of the carbonyl group. elsevierpure.com For example, studies on the hydrogenation of benzamide (B126) to benzylamine (B48309) over a ruthenium catalyst have mapped out the plausible reaction pathway. researchgate.net
Quantitative Structure-Activity/Reactivity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While specific QSAR studies on this compound are not prominent in the literature, the methodology can be readily applied.
A hypothetical QSAR study on a series of N,N-disubstituted-3-nitrobenzamide analogs would involve:
Synthesizing a Library of Analogs: Varying the substituents on the amide nitrogen (e.g., changing from diisopropyl to diethyl, dicyclohexyl, etc.) and potentially on the aromatic ring.
Measuring Activity/Reactivity: Experimentally determining a specific biological activity (e.g., enzyme inhibition) or a measure of chemical reactivity for each compound.
Calculating Molecular Descriptors: Using software to calculate a wide range of descriptors for each molecule that quantify its electronic, steric, and hydrophobic properties.
Developing a Model: Employing statistical methods, such as Genetic Function Approximation (GFA) or Comparative Molecular Field Analysis (CoMFA), to build a mathematical equation that relates a subset of the descriptors to the observed activity. researchgate.net
Key descriptors often found to be important in QSAR models for related benzamides include electronic parameters (e.g., electrostatic fields, partial charges), steric parameters (e.g., molecular shape indices), and topological indices (e.g., molecular connectivity indices). researchgate.netresearchgate.net Such a model for this compound and its derivatives could predict the activity of new, unsynthesized compounds and guide the design of molecules with enhanced properties.
| Descriptor Class | Example Descriptors | Potential Influence on Activity/Reactivity |
| Electronic | Electrostatic Field, Dipole Moment, HOMO/LUMO Energies | Governs interactions with polar enzyme sites or reactants. |
| Steric/Spatial | Molecular Volume, Surface Area, Shape Indices (e.g., Kappa indices) | Determines how well the molecule fits into a binding pocket or approaches a reactive site. |
| Topological | Molecular Connectivity Index (Chi), Balaban Index (J) | Relates to molecular size, branching, and overall topology. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions with a target. |
Table 2: Examples of molecular descriptors that would be relevant in a QSAR study of this compound and its analogs.
Interpretation of Discrepancies Between Computational and Experimental Data (e.g., Crystal Packing Effects)
A significant aspect of computational chemistry is comparing theoretical predictions with experimental results. Discrepancies often arise, and their interpretation can provide deeper chemical insight. A common source of deviation between the calculated structure of a single molecule (gas-phase) and its experimentally determined structure (solid-state, e.g., via X-ray crystallography) is the effect of crystal packing.
In the solid state, molecules arrange themselves to maximize favorable intermolecular interactions (like hydrogen bonding, van der Waals forces) and minimize repulsion, a process known as crystal packing. These forces can cause the molecule's conformation (e.g., dihedral angles) in the crystal to differ from its lowest-energy conformation in isolation.
For benzamides, a key conformational feature is the dihedral angle between the plane of the aromatic ring and the amide plane. DFT calculations on isolated benzamide molecules often predict these to be much smaller than what is observed in their crystal structures. For example, in a study of N-[4-(trifluoromethyl)phenyl]benzamide, the DFT-calculated angle was 8.5°, whereas the experimentally determined angle in the crystal was 31.4°. This discrepancy is attributed to crystal packing forces, and the energetic cost of this conformational change was calculated to be a modest 3.2 kJ/mol. mdpi.com For this compound, similar effects would be expected, where intermolecular forces in the crystal lattice would likely alter the torsion angles of the diisopropylamino group and the orientation of the nitro group relative to what is predicted for a single, isolated molecule.
| Compound | Parameter | DFT Calculation (Isolated Molecule) | Experimental X-ray (Crystal) | Discrepancy |
| N-(4-methoxyphenyl)benzamide | Angle between phenyl ring and amide plane | 7.9° | 38.4° | 30.5° |
| N-[4-(trifluoromethyl)phenyl]benzamide | Angle between phenyl ring and amide plane | 8.5° | 31.4° | 22.9° |
Table 3: Comparison of computationally predicted and experimentally determined dihedral angles for related benzamide compounds, illustrating the impact of crystal packing effects. Data from a study on substituted benzamides. mdpi.com
These discrepancies are not failures of the computational model but rather highlight the importance of the molecule's environment. Advanced computational methods can account for these effects by simulating the entire crystal lattice, leading to much better agreement with experimental data.
Advanced Applications in Chemical Synthesis and Research
N,N-Diisopropyl-3-nitrobenzamide as a Core Synthetic Building Block
The strategic placement of the nitro and amide groups on the benzamide (B126) scaffold makes this compound a versatile starting material in organic synthesis.
Precursor for the Elaboration of Diverse Organic Molecules and Functional Materials
This compound serves as a fundamental building block for the creation of more complex organic molecules. Its stable yet reactive nature allows for its incorporation into various synthetic pathways. The presence of the nitro group, an electron-withdrawing group, influences the reactivity of the aromatic ring, while the diisopropylamide provides steric bulk and influences the compound's solubility and crystalline nature. learncbse.inbyjus.com This combination of features makes it a suitable precursor for pharmaceuticals, agrochemicals, and specialty chemicals. mdpi.com For instance, derivatives of nitrobenzamides have shown potential in the development of anti-inflammatory and anticancer agents.
Integration into Multistep Organic Synthesis Sequences for Complex Compound Formation
The utility of this compound extends to its integration into complex, multistep synthetic sequences. organic-chemistry.org A prime example is its role as a key intermediate in the synthesis of 3-amino-N,N-diisopropylbenzamide. This transformation is a critical step in the production of various pharmaceutical compounds. The synthesis typically involves the reduction of the nitro group to an amine, a fundamental transformation in organic chemistry. This two-step process, starting with the formation of this compound followed by its reduction, highlights the compound's importance in building complex molecular architectures.
Derivatization Strategies for Functional Group Diversification
The chemical structure of this compound offers multiple sites for modification, enabling the synthesis of a wide array of derivatives with tailored properties.
Introduction of New Functional Groups via Nitro Group Transformation
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities. The most common transformation is its reduction to an amine group (-NH2), which opens up a vast landscape of subsequent chemical reactions. This reduction can be achieved using various reagents, such as iron powder in the presence of hydrochloric acid or through catalytic hydrogenation. The resulting 3-amino-N,N-diisopropylbenzamide can then undergo a plethora of reactions, including diazotization followed by substitution, acylation, and alkylation, to introduce a wide range of functional groups onto the aromatic ring. Furthermore, the nitro group can be replaced through nucleophilic aromatic substitution reactions under specific conditions, allowing for the introduction of other groups like halogens or alkoxides.
Table 1: Key Transformations of the Nitro Group in this compound
| Starting Material | Reagents and Conditions | Product | Application |
| This compound | Fe powder, HCl | 3-Amino-N,N-diisopropylbenzamide | Intermediate for pharmaceuticals |
| This compound | H₂, Pd/C | 3-Amino-N,N-diisopropylbenzamide | Synthesis of diverse derivatives |
Role in Metabolomic Investigations and Compound Identification in Research Models
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has benefited from the use of a wide range of chemical compounds for identification and quantification. thermofisher.comthermofisher.com this compound has been identified as a metabolite in studies investigating certain biological conditions.
In a study on childhood short stature, this compound was among a panel of metabolites that could differentiate between children with normal height and those with short stature. frontiersin.org This finding suggests a potential link between the metabolic pathways involving this compound and growth processes. The identification of such compounds is crucial for understanding the biochemical basis of diseases and for discovering potential biomarkers. thermofisher.comfrontiersin.org The presence of this compound in these studies underscores its relevance in biological systems and highlights the need for further research into its metabolic fate and potential physiological roles. frontiersin.org
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for Synthesis and Transformation
The traditional synthesis of N,N-diisopropyl-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with diisopropylamine (B44863). While effective, this method often relies on conventional solvents and can generate stoichiometric waste. Future research is increasingly focused on aligning such syntheses with the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. scispace.com
Key areas of development include:
Greener Solvents and Reaction Conditions: A major goal is the replacement of hazardous solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives. unibo.it Research into performing amide bond formations in greener solvents such as ethyl acetate (B1210297), or even in aqueous micellar systems, is a promising direction. unibo.it Furthermore, developing protocols that operate efficiently at room temperature minimizes energy consumption. unibo.it
Catalyst-Free and Solvent-Free Reactions: Innovations in synthetic methodology are exploring reactions that proceed without the need for a catalyst or even a solvent. For instance, protocols for the synthesis of related diamine structures have been developed using water as a solvent without a catalyst, or by using solvent-free reduction conditions, which significantly simplifies work-up procedures and reduces environmental impact. researchgate.net
Atom Economy: Future synthetic routes will be designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. This involves moving away from stoichiometric reagents towards catalytic processes that generate minimal waste.
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Benzamides
| Feature | Traditional Approach | Emerging Green Approach |
|---|---|---|
| Solvents | Often uses hazardous solvents like DMF, THF, or chlorinated hydrocarbons. | Prioritizes benign solvents like ethyl acetate, water, or ionic liquids. scispace.comunibo.it |
| Reagents | May use stoichiometric coupling reagents, leading to significant waste. | Focuses on catalytic methods or reagent-free conditions. unibo.itresearchgate.net |
| Energy | Often requires heating or cooling to control the reaction. | Aims for room temperature reactions to improve energy efficiency. unibo.it |
| Work-up | Typically involves aqueous work-ups and extractions, generating more waste. | Simplifies procedures to minimize or eliminate intermediate isolation and purification steps. unibo.itresearchgate.net |
| Atom Economy | Can be low due to the use of activating agents and protecting groups. | Designed to be high, maximizing the use of starting materials. rsc.org |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is a cornerstone of modern chemistry, and the development of novel catalytic systems offers a powerful route to enhance the synthesis and transformation of this compound. Future research will likely focus on catalysts that offer higher efficiency, selectivity, and broader substrate scope under milder conditions.
Advanced Amide Bond Formation: While the formation of the amide bond is a well-established reaction, new catalysts continue to be developed. For example, bifunctional boronic acid catalysts have shown promise for direct amide formation between carboxylic acids and amines under ambient conditions, which could be adapted for the synthesis of this compound. rsc.org
Selective Nitro Group Reduction: The nitro group is a key functional handle that can be transformed into an amine, opening up a wide range of further derivatizations. A significant challenge is the selective reduction of the nitro group in the presence of other reducible functionalities. Future research will explore base-metal catalysts (e.g., cobalt, nickel) as cheaper and more abundant alternatives to precious metals like palladium for this transformation. jku.at High-throughput screening methods are being employed to rapidly identify optimal conditions for selective nitro group hydrogenation.
Photoredox and Electrocatalysis: These emerging fields use light or electricity, respectively, to drive chemical reactions. They offer unique reactivity patterns and can often proceed under very mild conditions. The application of photoredox catalysis to the synthesis or functionalization of nitrobenzamides represents a frontier with significant potential.
Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation
Computational chemistry has become an indispensable tool in modern chemical research. For this compound, advanced computational modeling can provide deep insights that are difficult to obtain through experimentation alone.
Predictive Synthesis: By modeling reaction pathways and transition states, computational methods like Density Functional Theory (DFT) can help predict the feasibility and outcome of a proposed synthesis. This can guide the choice of reagents, catalysts, and reaction conditions, saving significant time and resources in the lab.
Mechanism Elucidation: Understanding the precise mechanism of a reaction is key to optimizing it. Computational studies can elucidate the intricate steps of catalytic cycles, explain observed selectivity, and reveal the roles of various components in the reaction mixture. For instance, modeling can clarify how the steric hindrance from the diisopropyl groups influences the compound's reactivity and binding.
In Silico Design: Computational tools can be used to design novel analogues of this compound with desired properties. By predicting properties such as binding affinity to a biological target or specific electronic characteristics, researchers can prioritize the synthesis of the most promising candidates.
Integration with High-Throughput Experimentation and Automation in Chemical Research
The pace of chemical discovery can be dramatically accelerated by integrating automation and high-throughput experimentation (HTE). trajanscimed.com This approach involves performing a large number of experiments in parallel, often at a miniaturized scale, to rapidly screen for optimal reaction conditions or discover new reactivity. purdue.edu
For this compound, HTE could be applied to:
Reaction Optimization: Rapidly screen a wide array of catalysts, solvents, bases, and temperatures to find the optimal conditions for its synthesis or subsequent transformations. researchgate.net This is particularly useful for complex reactions where multiple variables can influence the outcome. nih.gov
Library Synthesis: Generate a large library of analogues by reacting a common precursor with a diverse set of building blocks in a parallel format. trajanscimed.com This is a powerful strategy in medicinal chemistry for exploring structure-activity relationships.
Flow Chemistry: Automated continuous flow synthesis offers advantages over traditional batch processing, including better process control, enhanced safety, and easier scalability. purdue.edu Developing a flow synthesis for this compound could lead to a more efficient and reproducible manufacturing process.
Unexplored Reactivity Profiles and Novel Derivatizations of this compound
The chemical structure of this compound, with its aromatic ring, nitro group, and sterically hindered amide, offers a rich playground for exploring novel chemical reactions.
C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring is a powerful strategy for creating complex molecules from simple precursors. Research could explore palladium-catalyzed or other transition-metal-catalyzed methods to introduce new substituents onto the benzamide (B126) core. The bulky diisopropylamide group might also serve as a directing group to control the position of this functionalization.
Transformations of the Nitro Group: While reduction to an amine is the most common transformation of a nitro group, other reactions are possible. For example, the nitro group can participate in various coupling reactions or be converted into other functional groups like nitroso or hydroxylamine (B1172632), each leading to a distinct class of derivatives. rsc.org
Atropisomerism: The steric hindrance caused by the bulky diisopropyl groups could, with appropriate ortho-substitution, lead to hindered rotation around the aryl-carbonyl bond, creating atropisomers (axially chiral molecules). The catalytic enantioselective synthesis of such atropisomeric benzamides is a cutting-edge area of research. researchgate.net
Design and Synthesis of this compound Analogues for Specific Research Applications
Building upon the core structure of this compound, the design and synthesis of analogues offer a pathway to compounds with tailored properties for specific applications, particularly in medicinal chemistry and materials science.
Medicinal Chemistry: Derivatives of nitroaromatic compounds are being investigated for various therapeutic areas. By systematically modifying the structure of this compound—for example, by changing the substitution pattern on the aromatic ring, replacing the nitro group with a bioisostere, or altering the N-alkyl groups—researchers can create libraries of new compounds for screening against biological targets. For instance, novel 3-nitro-1H-1,2,4-triazole analogues have recently been synthesized and shown to have promising activity against Chagas disease and leishmaniasis. nih.gov
Probes for Metabolomics: this compound itself has been identified as a metabolite in studies of tender coconut water and childhood short stature, suggesting its involvement in biological pathways. frontiersin.orgnih.gov Synthesizing labeled versions (e.g., with ¹³C or ²H) of this compound and its analogues could provide valuable tools for tracing metabolic processes.
Table 2: Potential Analogues of this compound and Their Research Applications
| Analogue Type | Structural Modification | Potential Research Application |
|---|---|---|
| Amino Analogue | Reduction of the nitro group to an amine (NH₂). | Key intermediate for further functionalization; potential building block for pharmaceuticals. |
| Halogenated Analogues | Introduction of F, Cl, or Br onto the aromatic ring. | Modulation of electronic properties and lipophilicity for medicinal chemistry studies. |
| Bioisosteric Replacement | Replacement of the nitro group with a sulfone (SO₂R) or cyano (CN) group. | Exploring structure-activity relationships by mimicking the size and electronics of the nitro group. |
| Alternative N-Alkyl Groups | Replacing diisopropyl with other groups like dicyclohexyl or tert-butyl. | Investigating the role of steric hindrance on reactivity and biological activity. |
| Heterocyclic Analogues | Replacing the benzene (B151609) ring with a pyridine (B92270) or other heterocycle. | Creating novel chemical scaffolds with different physicochemical properties for drug discovery. |
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N,N-diisopropyl-3-nitrobenzamide?
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. A standard approach is reacting 3-nitrobenzoyl chloride with diisopropylamine under inert conditions (e.g., dry THF or dichloromethane) at 0–25°C . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Characterization by -NMR and -NMR should confirm the absence of unreacted starting materials, with key peaks at δ 1.2–1.5 ppm (isopropyl CH) and δ 7.5–8.5 ppm (aromatic protons) .
Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for elucidating bond angles, torsional parameters, and non-covalent interactions. For example, SHELXL refinement ( ) can model disorder in isopropyl groups or nitrobenzene planarity. Key metrics include:
- Bond lengths: C-N (amide) ≈ 1.33–1.35 Å; C=O ≈ 1.22 Å.
- Dihedral angles: Nitro group relative to the benzene ring (<10° indicates conjugation).
Discrepancies between computational (DFT) and experimental data may arise from crystal packing effects, which require Hirshfeld surface analysis to interpret .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- IR Spectroscopy: Confirm amide C=O stretch (~1650–1680 cm) and nitro group asymmetric/symmetric stretches (~1520 and 1350 cm).
- NMR Spectroscopy:
- -NMR: Isopropyl methyl groups (δ 1.2–1.5 ppm, doublet of septets) and aromatic protons (δ 7.5–8.5 ppm).
- -NMR: Amide carbonyl (δ ~165 ppm), nitro-substituted aromatic carbons (δ ~125–140 ppm).
- Mass Spectrometry (ESI-MS): Molecular ion peak [M+H] at m/z 279.1 (calculated for CHNO) .
Advanced: How can researchers address contradictions between computational and experimental spectroscopic data?
Answer:
Discrepancies often stem from solvent effects, tautomerism, or conformational flexibility. Methodological steps include:
Solvent Modeling: Use polarizable continuum models (e.g., PCM in Gaussian) to simulate solvent shifts in NMR/IR .
Dynamic NMR: Detect rotational barriers in isopropyl groups via variable-temperature -NMR.
DFT Optimization: Compare gas-phase DFT structures with SCXRD-derived geometries to identify steric or electronic distortions .
For example, a 5 ppm deviation in -NMR signals may indicate unaccounted van der Waals interactions in simulations.
Basic: What are the critical considerations for optimizing reaction yields in the synthesis of this compound?
Answer:
- Stoichiometry: Excess diisopropylamine (1.5–2.0 eq.) ensures complete acylation.
- Temperature Control: Maintain 0–5°C during benzoyl chloride addition to minimize side reactions.
- Workup: Neutralize residual HCl with aqueous NaHCO before extraction.
Typical yields range from 65–80%, with purity >95% confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: What strategies validate the absence of polymorphic forms in crystallized this compound?
Answer:
- PXRD: Match experimental patterns with simulated data from SCXRD (e.g., using Mercury software).
- DSC/TGA: Identify polymorphic transitions via endothermic/exothermic peaks (heating rate 10°C/min, N atmosphere).
- Variable-Temperature SCXRD: Monitor thermal expansion coefficients to detect hidden phase changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
